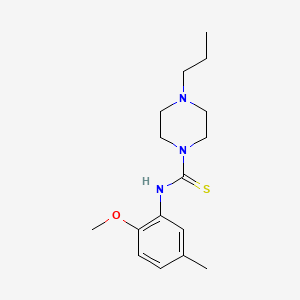
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DPTA is a thiazole-based compound that has been synthesized using various methods. Its unique chemical structure has made it a popular choice for scientific research, with numerous studies being conducted to explore its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is not fully understood, but it is believed to be due to its ability to interact with various biological targets. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone acts as a ligand by coordinating with metal ions to form MOFs.
Biochemical and Physiological Effects:
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of MOFs, which have potential applications in gas storage and separation.
実験室実験の利点と制限
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has several advantages and limitations for lab experiments. One of the advantages is its unique chemical structure, which makes it a popular choice for scientific research. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is also relatively easy to synthesize using various methods. However, one of the limitations is its potential toxicity, which may limit its use in certain applications. Additionally, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone may be sensitive to certain environmental conditions, which may affect its stability and reactivity.
将来の方向性
There are several future directions for the research on 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. One potential direction is to explore its potential applications in drug delivery systems. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit anti-cancer properties, and its unique chemical structure may make it a suitable candidate for the development of targeted drug delivery systems. Another potential direction is to explore its potential applications in material science. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of MOFs, and further research may lead to the development of new materials with unique properties. Finally, further research may be needed to fully understand the mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone and its potential applications in various fields.
合成法
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst to form 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. The microwave-assisted synthesis method involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst under microwave irradiation to form 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. Both methods have been shown to be effective in synthesizing 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone.
科学的研究の応用
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the synthesis of fluorescent dyes. In analytical chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a chelating agent for the determination of heavy metals in environmental samples.
特性
IUPAC Name |
(1E)-1-(3,4-diphenyl-1,3-thiazol-2-ylidene)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-14(20)12-18-19(16-10-6-3-7-11-16)17(13-21-18)15-8-4-2-5-9-15/h2-13H,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPCJAJCDESRN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)



![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)